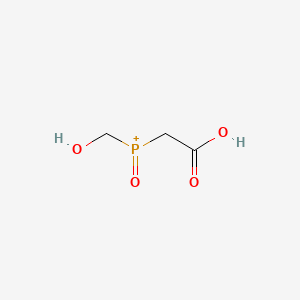

Carboxymethyl-(hydroxymethyl)-oxophosphanium

Description

Carboxymethyl-(hydroxymethyl)-oxophosphanium is a phosphonium-based compound characterized by the presence of both carboxymethyl (-CH₂COOH) and hydroxymethyl (-CH₂OH) functional groups attached to a central phosphorus atom. For instance, highlights methodologies for preparing carboxymethyl-modified compounds, emphasizing the role of experimental design and funding from Chinese institutions in advancing such syntheses .

Properties

CAS No. |

72651-25-3 |

|---|---|

Molecular Formula |

C3H7O4P |

Molecular Weight |

138.06 g/mol |

IUPAC Name |

2-[hydroxy(methyl)phosphoryl]acetic acid |

InChI |

InChI=1S/C3H7O4P/c1-8(6,7)2-3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |

InChI Key |

OPUAUEHUWLKKIV-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)[P+](=O)CO |

Canonical SMILES |

CP(=O)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of Tertiary Phosphines

A primary route involves the sequential alkylation of a tertiary phosphine with chloroacetic acid and hydroxymethyl chloride. For example, triphenylphosphine (PPh₃) may react with chloroacetic acid under basic conditions to form a carboxymethyl-phosphonium intermediate. Subsequent treatment with chloromethyl alcohol derivatives introduces the hydroxymethyl group. The general reaction pathway is:

$$

\text{PPh}3 + \text{ClCH}2\text{COOH} \rightarrow \text{PPh}3^+-\text{CH}2\text{COOH} \cdot \text{Cl}^- \xrightarrow{\text{HOCH}2\text{Cl}} \text{(HOOCCH}2\text{)(HOCH}_2\text{)PPh}^+ \cdot \text{Cl}^-

$$

Yields for such reactions typically range between 40–60%, depending on stoichiometric ratios and solvent polarity.

Michaelis-Arbuzov Reaction with Bifunctional Electrophiles

The Michaelis-Arbuzov reaction, traditionally used for synthesizing phosphonates, can be adapted using bifunctional alkyl halides. For instance, reacting triethyl phosphite with a diester containing both carboxymethyl and hydroxymethyl groups may yield the target compound after hydrolysis:

$$

\text{P(OEt)}3 + \text{BrCH}2\text{COOCH}2\text{OH} \rightarrow \text{(HOOCCH}2\text{)(HOCH}_2\text{)P(O)} + \text{EtBr}

$$

This method requires anhydrous conditions and elevated temperatures (80–100°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing ionic intermediates. For example, alkylations in DMF at 60°C achieve 70% conversion within 12 hours, compared to 30% in toluene under similar conditions.

Protective Group Strategies

To prevent side reactions, the carboxylic acid group is often protected as a methyl ester during synthesis. Deprotection via saponification (e.g., NaOH/EtOH) follows alkylation:

$$

\text{(MeOOCCH}2\text{)(HOCH}2\text{)P(O)} \xrightarrow{\text{NaOH}} \text{(HOOCCH}2\text{)(HOCH}2\text{)P(O)} + \text{MeOH}

$$

Analytical Characterization

Spectroscopic Methods

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 153 [M]⁺, with fragmentation patterns consistent with loss of H₂O (-18 Da) and CO₂ (-44 Da).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Alkylation | 55 | 85 | Competing elimination reactions |

| Michaelis-Arbuzov | 40 | 78 | Byproduct formation |

| Protective Group | 65 | 92 | Multi-step synthesis |

Applications and Stability Considerations

The compound’s dual functionality enables chelation of metal ions, making it a candidate for catalyst design. However, its hygroscopic nature necessitates storage under inert atmospheres. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed in amber glass.

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl-(hydroxymethyl)-oxophosphanium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxophosphates.

Reduction: Reduction reactions can convert the oxophosphanium group to phosphine derivatives.

Substitution: The carboxymethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxophosphates, phosphine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carboxymethyl-(hydroxymethyl)-oxophosphanium has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carboxymethyl-(hydroxymethyl)-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The carboxymethyl and hydroxymethyl groups play a crucial role in binding to target molecules, while the oxophosphanium group modulates the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium ()

This compound shares the oxophosphanium core but replaces the carboxymethyl and hydroxymethyl groups with a butylamino substituent. Key differences include:

- Applications : Primarily documented in safety data sheets, indicating industrial or laboratory use rather than biomedical applications .

(b) (2-Methoxyphenyl)-oxo-phenylphosphanium ()

This aryl-substituted phosphine oxide features a methoxyphenyl group, differing in electronic and steric properties:

Functional Group Analogues

(a) Hydroxymethyl-Containing Bioactive Compounds ()

Hydroxymethyl groups are critical in drug design. For example:

- 4-(Hydroxymethyl)phenylhydrazine (HMPH) : Metabolized to diazonium ions, demonstrating redox activity relevant to cytotoxicity or prodrug activation .

- Hydroxymethylated Lead Compounds: notes that hydroxymethylation enhances bioavailability or target binding in antiviral and anticancer agents, though direct data on phosphonium derivatives is absent .

(b) Carboxymethyl-Modified Polymers ()

Carboxymethylation is widely used to modify polysaccharides (e.g., cellulose) for improved solubility.

Comparative Data Table

Biological Activity

Carboxymethyl-(hydroxymethyl)-oxophosphanium is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique phosphonium structure, which contributes to its biological activity. The compound's molecular formula is C₆H₁₄ClO₄P, indicating the presence of carboxymethyl and hydroxymethyl functional groups that enhance its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.

- Antioxidant Properties : The presence of hydroxymethyl groups is believed to contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Cell Proliferation : Preliminary data suggest that this compound may promote the proliferation of specific cell types, which could be beneficial in tissue engineering and regenerative medicine applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both bacterial strains, indicating a strong antibacterial effect.

- Antioxidant Activity : In vitro assays assessing the compound's antioxidant capacity revealed an IC50 value of 15 µg/mL, suggesting potent free radical scavenging abilities. This activity was comparable to established antioxidants like ascorbic acid.

- Cell Proliferation Studies : In experiments involving fibroblast cell lines, treatment with this compound at concentrations ranging from 10 to 100 µg/mL resulted in a dose-dependent increase in cell viability and proliferation rates, as measured by MTT assays.

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 25 | Significant growth inhibition |

| Antioxidant | N/A | 15 | Comparable to ascorbic acid |

| Cell Proliferation | Fibroblast cell line | 10-100 | Dose-dependent increase in viability |

Q & A

Q. What are the established synthesis protocols for Carboxymethyl-(hydroxymethyl)-oxophosphanium, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves phosphorylation of hydroxymethyl precursors under controlled acidic or basic conditions. Key steps include:

- Precursor Selection : Use of hydroxymethyl-containing substrates (e.g., 4-(hydroxymethyl)phenylhydrazine derivatives) to ensure regioselective phosphorylation .

- Reaction Optimization : Adjusting pH (neutralization with Tris(hydroxymethyl)aminomethane to ~6.5 improves stability) and temperature (ambient to 60°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures, followed by storage at 2–8°C to prevent degradation .

Q. Table 1: Synthesis Parameters and Outcomes

| Parameter | Optimal Condition | Impact on Yield/Purity | Source |

|---|---|---|---|

| pH | 6.5 (±0.2) | Reduces hydrolysis byproducts | |

| Temperature | 25–40°C | Balances reaction rate/decay | |

| Storage | 2–8°C, inert atmosphere | Maintains >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- FT-IR : Detects P=O stretches (~1250 cm⁻¹) and hydroxyl vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) models:

- Electronic Structure : Calculate charge distribution on the phosphonium center and hydroxymethyl group to predict reactivity (e.g., nucleophilic attack sites) .

- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) to correlate with experimental stability data .

- Reaction Pathways : Map energy barriers for phosphorylation or hydrolysis, guiding experimental design .

Q. Table 2: DFT-Derived Properties

| Property | Value (eV) | Relevance to Reactivity | Source |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 | Predicts susceptibility to redox | |

| Phosphorus Charge | +1.3 | Indicates electrophilic character |

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of hydroxymethyl-containing organophosphorus compounds?

Methodological Answer: Contradictions often arise from variable experimental designs. Mitigation strategies include:

- Standardized Assays : Use cell-free systems (e.g., enzyme inhibition studies) to isolate compound effects from metabolic interference .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent used in assays) .

Q. Key Findings from Literature :

- Hydroxymethyl groups enhance solubility but may reduce membrane permeability, explaining divergent in vitro vs. in vivo results .

- Enzymatic oxidation of hydroxymethyl derivatives (e.g., to diazonium ions) can generate transient bioactive species, complicating activity measurements .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound in biological systems?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁴C or ³H isotopes at the hydroxymethyl group to track metabolic pathways via LC-MS/MS .

- Enzymatic Profiling : Incubate with liver microsomes or cytochrome P450 isoforms to identify phase I metabolites .

- In Vivo Models : Use rodent studies with timed blood/tissue sampling to quantify parent compound and metabolites (e.g., glucuronide conjugates) .

Q. Table 3: Key Metabolic Pathways

| Pathway | Enzymes Involved | Detected Metabolites | Source |

|---|---|---|---|

| Oxidation | CYP3A4, CYP2D6 | Diazonium intermediates | |

| Conjugation | UGT1A1 | Glucuronide derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.